4,5-dihydro-1H-pyrazol-3-amine hydrochloride
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Overview
Description
4,5-Dihydro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole ring with an amine group at the 3-position and a hydrochloride salt. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring . The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as vitamin B1 have been explored for their green chemistry benefits, offering metal-free and reusable catalytic systems .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, often involving solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include substituted pyrazoles, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4,5-Dihydro-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-pyrazol-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-ligand interactions, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the dihydro and hydrochloride components.
4,5-Dihydro-1H-pyrazole: Lacks the amine group at the 3-position.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains additional substituents at the 1 and 5 positions.
Uniqueness
4,5-Dihydro-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for targeted synthesis and biological studies .
Properties
IUPAC Name |
4,5-dihydro-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3.ClH/c4-3-1-2-5-6-3;/h5H,1-2H2,(H2,4,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZJHSVVHGSWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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